molecular formula C20H18N2O4 B2889813 4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1259229-79-2

4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2889813
CAS No.: 1259229-79-2
M. Wt: 350.374
InChI Key: YNDXAZWREABFDU-UHFFFAOYSA-N
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Description

4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Biological Activity

4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid, also known by its IUPAC name (Z)-N-butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound has a molecular formula of C17H22N2O2C_{17}H_{22}N_{2}O_{2} and a molecular weight of 286.37 g/mol. Its structure includes a cyano group, a propan-2-yloxyphenyl moiety, and an amide functional group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano and propan-2-yloxy groups are believed to play crucial roles in modulating enzyme activities and receptor interactions. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 3.38 μM against HT-29 colorectal cancer cells, indicating potent anticancer properties .

Antimicrobial Activity

The compound has shown promising antimicrobial activity. In vitro studies revealed that similar derivatives selectively inhibit the growth of Candida albicans, with inhibition percentages ranging from 25% to 50% at concentrations as low as 4 μg/mL . Such results highlight the potential of this compound in developing antifungal therapies.

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the cyano group may enhance the ability of these compounds to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines. The results indicated that compounds with electron-withdrawing substituents exhibited higher cytotoxicity compared to their counterparts with electron-donating groups. This study provides insights into structure-activity relationships that can guide future drug design .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of these compounds to specific targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). A derivative showed strong binding interactions with key amino acids in the active site, which correlates with its observed biological activity .

Data Summary Table

Activity Type IC50/Effect Cell Line/Pathogen Reference
Anticancer3.38 μM (HT-29)HT-29
Antimicrobial25%-50% inhibition at 4 μg/mLCandida albicans
Anti-inflammatoryInhibition of pro-inflammatory cytokinesN/A

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13(2)26-18-9-3-14(4-10-18)11-16(12-21)19(23)22-17-7-5-15(6-8-17)20(24)25/h3-11,13H,1-2H3,(H,22,23)(H,24,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXAZWREABFDU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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